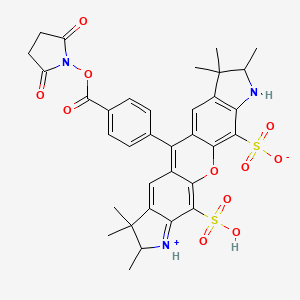
Methyl 2-oxo-3-(p-tolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-3-(p-tolyl)propanoate: is an organic compound with the molecular formula C11H12O3. It is a methyl ester derivative of 2-oxo-3-(p-tolyl)propanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing methyl 2-oxo-3-(p-tolyl)propanoate involves the aldol condensation of p-tolualdehyde with methyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, followed by acidification to yield the desired product.
Esterification: Another method involves the esterification of 2-oxo-3-(p-tolyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to achieve a high yield of the ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-oxo-3-(p-tolyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-oxo-3-(p-tolyl)propanoic acid.
Reduction: 2-hydroxy-3-(p-tolyl)propanol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-oxo-3-(p-tolyl)propanoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways and enzyme inhibition.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-oxo-3-(p-tolyl)propanoate involves its interaction with specific enzymes and molecular targets. For example, in ester hydrolysis reactions, the compound is hydrolyzed by esterases to produce the corresponding acid and alcohol. In oxidation-reduction reactions, it participates as a substrate for oxidoreductases, leading to the formation of oxidized or reduced products.
Comparación Con Compuestos Similares
Ethyl 2-oxo-3-(p-tolyl)propanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-oxo-3-(m-tolyl)propanoate: Similar in structure but with a meta-tolyl group instead of a para-tolyl group.
Methyl 2-oxo-3-(p-methylphenyl)propanoate: Similar in structure but with a p-methylphenyl group instead of a p-tolyl group.
Uniqueness: Methyl 2-oxo-3-(p-tolyl)propanoate is unique due to its specific para-tolyl substitution, which imparts distinct chemical and physical properties. This substitution pattern influences the compound’s reactivity and its interactions with enzymes and other molecular targets.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 3-(4-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3 |
Clave InChI |
NCBDLVJLYPGXTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



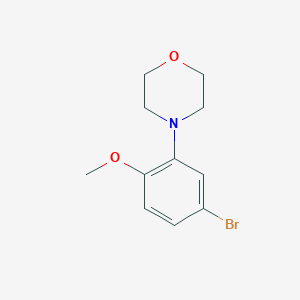
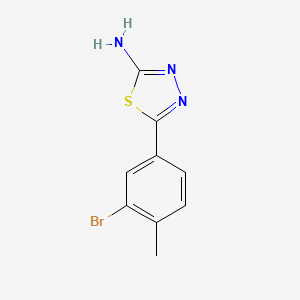
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)

![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
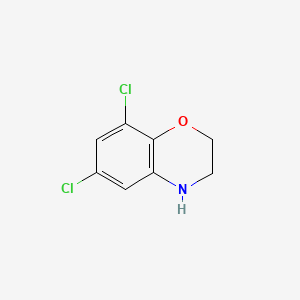

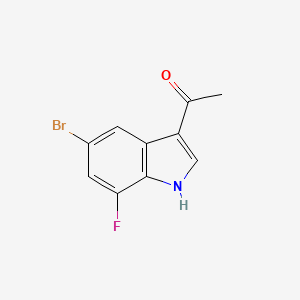

![7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13705339.png)
![3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)
